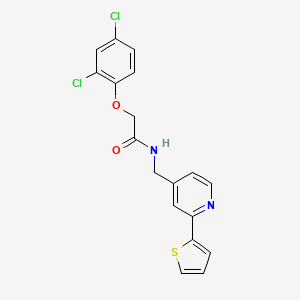

2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic phenoxyacetamide derivative characterized by a dichlorophenoxy backbone linked to a thiophene-pyridine hybrid moiety. For instance, structurally related compounds exhibit herbicidal, antifungal, or enzyme-inhibitory activities . The thiophene-pyridine substituent may enhance π-π stacking interactions with biological targets, while the dichlorophenoxy group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S/c19-13-3-4-16(14(20)9-13)24-11-18(23)22-10-12-5-6-21-15(8-12)17-2-1-7-25-17/h1-9H,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNBDVODGWEPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with similar compounds.

Chemical Structure

The structure of the compound can be broken down into distinct functional groups:

- Dichlorophenoxy Group : A phenolic unit substituted with two chlorine atoms, enhancing lipophilicity and biological activity.

- Thiophenyl and Pyridine Moieties : These heterocycles contribute to the compound's interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Anticancer Activity : Preliminary data suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

A study conducted on a series of derivatives including this compound showed promising results in inhibiting cell proliferation in cancer cell lines. The compound demonstrated an IC50 value of approximately 900 nM against the CCRF-CEM leukemia cell line, indicating potent activity .

Enzyme Inhibition

Research focused on the acetylcholinesterase inhibitory activity of compounds similar to this compound revealed that modifications to the dichlorophenoxy group can significantly enhance inhibitory potency. For example, analogs with different substitutions showed IC50 values ranging from 700 nM to 1 µM .

The proposed mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The thiophenyl and pyridine groups facilitate strong interactions with target proteins due to π-stacking and hydrogen bonding.

- Inhibition of Enzymatic Activity : By mimicking substrate structures, the compound can effectively inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

Comparative Analysis

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 900 | Anticancer (CCRF-CEM) |

| Similar Compound A | 700 | Acetylcholinesterase Inhibitor |

| Similar Compound B | 1,000 | Anticancer (Various Lines) |

Comparison with Similar Compounds

Key Observations:

Halogenation and Bioactivity: The 2,4-dichlorophenoxy group is conserved across many analogues, enhancing lipophilicity and target binding. For example, compound 533 acts as a synthetic auxin agonist, mimicking 2,4-D (2,4-dichlorophenoxyacetic acid) in plant hormone pathways .

Heterocyclic Moieties: Substitution with thiophene-pyridine (target compound) versus pyridine alone (compound 533) or fluorophenyl-cyano groups (27m) alters electronic properties and steric bulk. These changes influence binding specificity; e.g., 27m’s cyano group improves antimicrobial activity .

Amine-Linked Groups : The thiophen-2-yl-pyridin-4-ylmethyl group in the target compound may offer unique π-stacking or hydrogen-bonding interactions compared to simpler aryl or alkyl amines in 7d or 14 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.